molecular formula C7H10N2O4S B12048446 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide

Cat. No.: B12048446
M. Wt: 218.23 g/mol
InChI Key: AJIJJPSKJQHCHY-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide is an organic compound characterized by the presence of a furan ring, a sulfonyl group, and a hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide typically involves the reaction of furan-2-ylmethanethiol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with N-hydroxyacetimidamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, sulfides, and substituted sulfonyl compounds .

Scientific Research Applications

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and hydroxyacetimidamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H10N2O4S/c8-7(9-10)5-14(11,12)4-6-2-1-3-13-6/h1-3,10H,4-5H2,(H2,8,9)

InChI Key

AJIJJPSKJQHCHY-UHFFFAOYSA-N

Isomeric SMILES

C1=COC(=C1)CS(=O)(=O)C/C(=N/O)/N

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)CC(=NO)N

Origin of Product

United States

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